(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol
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Overview
Description
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol is a compound that belongs to the class of fatty acids with hydroxy groups It is characterized by its unique structure, which includes three double bonds in the 4th, 6th, and 10th positions, and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol typically involves the use of specific reagents and conditions to achieve the desired configuration of double bonds and the hydroxyl group. One common method involves the use of Wittig reactions to introduce the double bonds, followed by selective reduction and hydroxylation to obtain the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other high-value products.
Mechanism of Action
The mechanism of action of (4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects through these interactions.
Comparison with Similar Compounds
Similar Compounds
8-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid: This compound has a similar structure but includes an additional hydroxyl group.
8-hydroxy-4(Z),6(E),10(Z),13(Z),16(Z),19(Z)-docosahexaenoic acid: This compound has a longer carbon chain and multiple double bonds.
Uniqueness
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol is unique due to its specific configuration of double bonds and the presence of a hydroxyl group at the 1st position. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H28O |
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Molecular Weight |
236.39 g/mol |
IUPAC Name |
(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10+,13-12- |
InChI Key |
AHUWGXXXQILFPZ-KCNGGKQCSA-N |
Isomeric SMILES |
CCCCC/C=C\CC/C=C/C=C\CCCO |
Canonical SMILES |
CCCCCC=CCCC=CC=CCCCO |
Origin of Product |
United States |
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